1-(3-Iodobenzoyl)-2-methylpiperidine
Description
Historical Context and Significance of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Chemical Biology
The foundation of 1-(3-Iodobenzoyl)-2-methylpiperidine's academic interest lies in the well-established importance of its core components: the benzamide and piperidine scaffolds.
Benzamide Scaffold: Benzamides are a class of compounds that have been extensively researched due to their wide range of biological activities. researchgate.net They are recognized as crucial pharmacophores in drug discovery, with derivatives showing potential as antimicrobial, analgesic, and anticancer agents. researchgate.net The benzamide structure is a versatile building block in organic synthesis and is integral to many biological processes. researchgate.net Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of molecules that can bind to biological targets like enzymes and receptors. nih.govnih.gov This has led to the development of benzamide derivatives as histone deacetylase (HDAC) inhibitors and ligands for various receptors. nih.gov
Piperidine Scaffold: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. arizona.edunih.gov This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, present in numerous FDA-approved drugs. arizona.eduresearchgate.net The significance of the piperidine scaffold stems from its ability to introduce favorable physicochemical properties into a molecule, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Piperidine derivatives have been successfully developed for a wide array of therapeutic areas, acting as central nervous system modulators, antihistamines, and analgesics. arizona.edu The introduction of chiral piperidine scaffolds is a particularly promising strategy in drug discovery for creating novel and effective therapeutic agents. thieme-connect.comresearchgate.net
Rationale for Advanced Academic Investigation of this compound
The specific combination of structural features in this compound provides a clear rationale for its investigation, primarily in the field of neuroreceptor imaging. The key motivations include:
Probing Dopamine (B1211576) D2 Receptors: The benzamide portion of the molecule is structurally related to ligands known to have an affinity for dopamine D2 receptors. Iodinated benzamides, in particular, have been successfully developed as imaging agents for these receptors. nih.gov
Radiotracer Development for SPECT: The presence of an iodine atom on the benzoyl ring is a critical feature. This position allows for the introduction of a radioactive isotope of iodine, such as Iodine-123 or Iodine-125. nih.goviaea.org This process, known as radioiodination, transforms the molecule into a radioligand. Such radioligands are indispensable tools for non-invasively studying the distribution and density of receptors in the brain and other organs using Single Photon Emission Computed Tomography (SPECT). nih.goviaea.org
Investigating Structure-Activity Relationships (SAR): The 2-methylpiperidine (B94953) group introduces a specific stereochemical and conformational constraint. Academic studies focus on how this substitution, compared to other piperidine derivatives, affects the molecule's binding affinity and selectivity for its target receptors. The synthesis and evaluation of such analogs are fundamental to understanding the SAR of this class of compounds. nih.gov
Overview of Key Academic Research Trajectories for the Compound
Academic research on this compound and closely related analogs follows several interconnected trajectories:
Chemical Synthesis and Optimization: A primary research focus is the development of efficient synthetic routes to produce this compound and its precursors. This includes methods for introducing the iodine atom, often through precursors like tri-butylstannyl derivatives, which facilitate high-yield radioiodination. nih.gov
Radiolabeling and In Vitro Characterization: A significant area of investigation involves the radiolabeling of the compound with iodine isotopes. Once radiolabeled, the resulting tracer undergoes rigorous in vitro evaluation. This includes binding assays using cell lines or tissue homogenates that express the target receptor to determine key parameters like binding affinity (Ki) and density of binding sites (Bmax). nih.govnih.gov For instance, studies on analogous iodinated benzamides have determined their high affinity for sigma receptors and dopamine D2 receptors. nih.govnih.gov
Preclinical Imaging and Biodistribution: Following successful in vitro characterization, the research often progresses to preclinical studies in animal models. These studies use imaging techniques like SPECT or autoradiography to visualize the uptake of the radiotracer in the brain and other organs. nih.govnih.gov Biodistribution studies are also conducted to understand how the compound is absorbed, distributed, metabolized, and excreted, which is crucial for assessing its potential as an imaging agent. nih.gov The goal is to achieve high specific uptake in the target region (e.g., striatum for dopamine receptors) with low non-specific binding in other areas, resulting in a high target-to-background ratio. nih.goviaea.org
The table below summarizes representative binding affinity data for analogous iodinated benzamide ligands, illustrating the type of data generated in these research trajectories.
| Ligand | Receptor Target | Binding Affinity (Ki) | Cell Line/Tissue |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1/Sigma-2 | 4.6 nM | MCF-7 breast tumor cells |
| [¹²⁵I]-IBZM (a pyrrolidinyl-methyl benzamide) | Dopamine D2 | 0.56 - 3.1 nM | Bovine and mouse caudate |
| [¹²⁵I]8 (an iodobenzyl-piperidinyl benzimidazole) | NMDA NR2B | 7.28 nM | Recombinant cells |
This table is illustrative and compiles data from analogous compounds to represent the research context. nih.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16INO |
|---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
(3-iodophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
RYCHIJBCURETSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 3 Iodobenzoyl 2 Methylpiperidine
Retrosynthetic Analysis of the 1-(3-Iodobenzoyl)-2-methylpiperidine Core Structure
A retrosynthetic analysis of this compound logically commences with the disconnection of the most synthetically accessible bond, which is the amide C-N bond. This primary disconnection simplifies the target molecule into two key synthons: a 3-iodobenzoyl cation and a 2-methylpiperidine (B94953) anion. These synthons, in turn, correspond to readily available or synthetically accessible starting materials: 3-iodobenzoic acid (or its activated derivatives) and 2-methylpiperidine.
This straightforward retrosynthetic approach highlights the central challenge in the synthesis of the target molecule: the efficient formation of the amide bond between the two precursor fragments. Further disconnection of the precursors is also conceivable. For instance, the aryl-iodine bond of 3-iodobenzoic acid could be disconnected to reveal benzoic acid, which would necessitate a subsequent iodination step. Similarly, the 2-methylpiperidine ring could be retrosynthetically opened to reveal a linear amino alcohol or related precursor, which would then require a cyclization step. However, the most direct and practical synthetic strategy arises from the initial amide bond disconnection, leveraging commercially available or easily synthesizable starting materials.
Classical Synthetic Routes for the Preparation of this compound
Classical synthetic approaches to this compound primarily revolve around well-established methods for amide bond formation. These strategies are characterized by their reliability and the use of stoichiometric reagents.
Amide Bond Formation Strategies
The cornerstone of the synthesis is the coupling of 3-iodobenzoic acid with 2-methylpiperidine. Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
One of the most common methods involves the use of coupling reagents . A wide array of such reagents is available, which facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. Examples of commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU). The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily attacked by the amine nucleophile (2-methylpiperidine) to furnish the desired amide.
| Coupling Reagent | Additive | Typical Solvent |
| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |
| EDCI | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |
| HATU | DIPEA | Dimethylformamide (DMF) |
| PyBOP | DIPEA | Dimethylformamide (DMF) |
Another robust and widely employed strategy is the conversion of the carboxylic acid to a more reactive acyl derivative, most commonly an acyl chloride . 3-Iodobenzoic acid can be converted to 3-iodobenzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that reacts readily with 2-methylpiperidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This method is often high-yielding and straightforward, though it requires an additional synthetic step for the preparation of the acyl chloride.
Introduction of the Aryl Halide Moiety in the Benzoyl Ring
In the context of synthesizing this compound, the most direct approach is to utilize commercially available 3-iodobenzoic acid as the starting material. This obviates the need for a separate halogenation step on the benzoyl ring. However, should this starting material be unavailable, the iodine moiety can be introduced onto a benzoic acid precursor through electrophilic aromatic substitution. Direct iodination of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group. A more viable route would involve the diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.
Synthesis of the 2-methylpiperidine Precursor
2-Methylpiperidine is a commercially available chiral or racemic amine. For laboratory-scale synthesis, it can be prepared through the reduction of 2-methylpyridine (α-picoline). This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts such as platinum oxide (Adam's catalyst) or rhodium on alumina under hydrogen pressure. Chemical reduction methods, such as the use of sodium in ethanol (a Birch-type reduction), can also be employed. The synthesis of enantiomerically pure 2-methylpiperidine often involves the resolution of the racemic mixture using a chiral acid or through asymmetric synthesis.
Modern Synthetic Approaches and Advanced Methodologies
While classical methods are effective, modern synthetic chemistry has focused on developing more efficient and environmentally benign processes. These often involve the use of catalytic systems to avoid stoichiometric waste.
Catalytic Methods for the Synthesis of this compound
Direct catalytic amidation of carboxylic acids with amines represents a significant advancement in amide bond synthesis, as the only byproduct is water. Various catalytic systems have been developed for this transformation. Boron-based catalysts, for instance, have been shown to facilitate the direct condensation of carboxylic acids and amines at elevated temperatures, often with the removal of water.
The application of such catalytic methods to the synthesis of this compound would involve the direct reaction of 3-iodobenzoic acid and 2-methylpiperidine in the presence of a suitable catalyst. However, challenges may arise due to the steric hindrance presented by the methyl group at the 2-position of the piperidine (B6355638) ring, which can reduce the nucleophilicity of the amine and hinder its approach to the activated carboxylic acid intermediate. The electronic properties of the 3-iodobenzoic acid may also influence the reaction efficiency.
Recent research has also explored the use of transition metal catalysts for amide formation. While often applied to different substrate classes, the principles of these catalytic cycles could potentially be adapted for the synthesis of the target molecule. These advanced methodologies, while potentially more complex to implement, offer the advantages of higher atom economy and reduced waste generation compared to classical stoichiometric approaches.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiopure this compound hinges on establishing a specific stereochemistry at the C2 position of the piperidine ring. This is critical as the biological activity of chiral molecules often resides in a single enantiomer. Two primary strategies are employed: the use of a chiral pool of starting materials or asymmetric synthesis.
A common and effective approach is the resolution of racemic 2-methylpiperidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-mandelic acid or tartaric acid. tandfonline.com The salts are then separated by fractional crystallization. Once the desired enantiomer of 2-methylpiperidine is isolated, it can be acylated with 3-iodobenzoyl chloride to yield the target enantiopure product. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, asymmetric synthesis methods can be employed to create the chiral 2-methylpiperidine core directly. These methods often involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. vulcanchem.comresearchgate.net For instance, the asymmetric hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium) can produce enantiomerically enriched 2-methylpiperidine. Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation before being cleaved. rsc.org
Key Synthetic Steps:
Preparation of Enantiopure 2-Methylpiperidine:
Resolution: Racemic 2-methylpiperidine is reacted with a chiral acid (e.g., (-)-mandelic acid) to form diastereomeric salts, which are separated by crystallization. tandfonline.com The desired salt is then treated with a base to liberate the enantiopure amine.
Asymmetric Synthesis: A prochiral pyridine derivative is subjected to asymmetric hydrogenation or another stereoselective transformation to form (R)- or (S)-2-methylpiperidine directly. researchgate.net
Acylation:
The isolated enantiopure 2-methylpiperidine is dissolved in a suitable solvent (e.g., DCM).
3-Iodobenzoyl chloride is added, typically in the presence of a non-nucleophilic base like triethylamine.
The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield the final product, either (R)- or (S)-1-(3-Iodobenzoyl)-2-methylpiperidine.
Parallel Synthesis and Library Generation of this compound Analogues
Parallel synthesis is a powerful strategy in medicinal chemistry to rapidly generate a large number of structurally related compounds, known as a library, for biological screening. nih.govuniroma1.it This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying different parts of the lead molecule. For this compound, analogue libraries can be generated by varying the benzoyl and piperidine moieties.
The synthesis is typically performed in multi-well plates, allowing for numerous reactions to be run simultaneously under controlled conditions. youtube.com A common approach involves solution-phase synthesis where the core structures (building blocks) are reacted together.
Library Design and Building Blocks:
To create a library of analogues, two sets of building blocks can be utilized:
Substituted Benzoic Acids: A variety of benzoic acids with different substituents at various positions can be used in place of 3-iodobenzoic acid. These are typically converted to their more reactive acyl chloride or activated ester forms before reaction.
Substituted Piperidines: A collection of different piperidines can be used, varying the position and nature of the substituent (e.g., 3-methylpiperidine, 4-ethylpiperidine) or using different heterocyclic rings altogether.
The table below illustrates a potential set of building blocks for generating a focused library.
| Building Block Type | Examples |
| Acylating Agents (from Benzoic Acids) | 3-Iodobenzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride, 4-(Trifluoromethyl)benzoyl chloride, 1-Naphthoyl chloride |
| Amine Cores | (R)-2-Methylpiperidine, (S)-2-Methylpiperidine, 3-Methylpiperidine, 4-Phenylpiperidine, Piperidine |
The general synthetic procedure would involve dispensing the chosen amine core into the wells of a reaction plate, followed by the addition of the different acylating agents. After the reactions are complete, a high-throughput purification step, often using solid-phase extraction (SPE) or preparative HPLC, is employed to isolate the final compounds.
Chromatographic and Spectroscopic Techniques for Synthetic Purity Assessment
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This is accomplished using a combination of chromatographic and spectroscopic methods.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound. google.comnih.gov A reversed-phase C18 column is most commonly used. The compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient of two solvents, typically water with an acid modifier (like trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile), is used to elute the compound from the column. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). nih.gov
The table below shows typical HPLC conditions for analyzing benzoylpiperidine derivatives.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov |
| Detection | UV at 254 nm |
| Injection Volume | 5 - 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
¹H NMR: Provides information on the number and environment of protons. Expected signals for this compound would include distinct peaks in the aromatic region (around 7-8 ppm) corresponding to the protons on the iodobenzoyl ring, a complex set of signals in the aliphatic region (around 1-4 ppm) for the piperidine ring protons, and a doublet in the upfield region (around 1-1.5 ppm) for the 2-methyl group. chemicalbook.comchemicalbook.com
¹³C NMR: Shows signals for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) around 170 ppm, several peaks in the aromatic region (120-140 ppm), and aliphatic carbons of the piperidine ring (20-60 ppm). rsc.org
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would be expected to detect the protonated molecule [M+H]⁺, confirming the molecular formula C₁₃H₁₆INO. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in MS/MS analysis can also help to verify the structure. researchgate.net
Stereochemistry and Conformational Analysis of 1 3 Iodobenzoyl 2 Methylpiperidine
Stereoisomerism and Chiral Centers in the 1-(3-Iodobenzoyl)-2-methylpiperidine Framework
The introduction of a methyl group at the C2 position of the piperidine (B6355638) ring renders this carbon atom a stereogenic center. Consequently, this compound exists as a pair of enantiomers: (R)-1-(3-Iodobenzoyl)-2-methylpiperidine and (S)-1-(3-Iodobenzoyl)-2-methylpiperidine. The absolute configuration at this chiral center is a critical determinant of the molecule's three-dimensional structure and is often linked to stereospecific biological activity. The synthesis of this compound from racemic 2-methylpiperidine (B94953) would result in a racemic mixture, requiring chiral resolution or asymmetric synthesis to isolate the individual enantiomers. capes.gov.br
In addition to point chirality, the molecule exhibits conformational isomerism due to the restricted rotation around the C(O)-N amide bond. The partial double bond character of the amide linkage creates a significant energy barrier to rotation, leading to the existence of distinct E/Z rotamers (also referred to as cis/trans conformers with respect to the carbonyl oxygen and the C2 substituent). nih.govnih.gov These rotamers can interconvert at a rate that is often within the NMR timescale, allowing for their study using dynamic NMR techniques. montana.edu The combination of the chiral center and the presence of rotamers results in a complex mixture of diastereomeric conformations in solution.
Spectroscopic Investigations of Conformations and Rotational Barriers
Spectroscopic methods are indispensable for elucidating the conformational preferences and dynamic behavior of flexible molecules like this compound.
NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for investigating the conformational dynamics of N-acylpiperidines. nih.gov The conformational equilibrium involves two primary processes: the inversion of the piperidine ring and the rotation around the amide bond.
The piperidine ring typically adopts a chair conformation. For a 2-substituted piperidine, the methyl group can occupy either an axial or an equatorial position. In N-acylpiperidines, studies on related systems have shown that pseudoallylic strain (A1,3 strain) between the acyl group and a C2-substituent can make the conformer with an axial C2-substituent surprisingly stable, or even preferred, compared to the equatorial orientation. nih.gov
The hindered rotation around the amide bond leads to distinct NMR signals for the piperidine ring protons in the E and Z rotamers at low temperatures. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden, coalesce, and eventually sharpen into a time-averaged spectrum. By analyzing the line shapes at different temperatures, the activation energy (ΔG‡) for this rotational barrier can be calculated, which for tertiary benzamides typically falls in the range of 56-80 kJ/mol. rsc.orgresearchgate.net A similar dynamic process applies to the chair-to-chair ring inversion of the piperidine moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for N-benzoylpiperidines and 2-methylpiperidines. Actual values may vary. Signals for rotamers may be distinct at low temperature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine CH₃ | ~1.1 - 1.3 (d) | ~15 - 20 |
| Piperidine CH (C2) | ~4.0 - 4.8 (m) | ~48 - 55 |
| Piperidine CH₂ (C3-C5) | ~1.5 - 1.9 (m) | ~20 - 30 |
| Piperidine CH₂ (C6) | ~2.8 - 3.8 (m) | ~42 - 48 |
| Benzoyl C=O | - | ~168 - 172 |
| Benzoyl Ar-H | ~7.2 - 7.8 (m) | ~125 - 140 |
| Benzoyl C-I | - | ~95 |
Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule's vibrational modes, which are sensitive to its conformation. For this compound, key vibrational bands can be assigned to its constituent functional groups.
The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the tertiary amide, typically appearing in the range of 1630-1660 cm⁻¹. The exact position of this band is sensitive to the electronic environment and conformation. The C-N stretching vibration of the amide is expected around 1250-1350 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The C-I stretching vibration is expected at lower frequencies, typically in the 480-610 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine ring and its methyl substituent will be observed in the 2850-2960 cm⁻¹ region. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Piperidine, CH₃) | 2850 - 2960 | Strong |
| Amide C=O Stretch | 1630 - 1660 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Amide C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-I Stretch | 480 - 610 | Medium to Weak |
X-ray Crystallography Studies of this compound and Related Co-crystals
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This would unambiguously establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the relative orientation of the 2-methyl group (axial or equatorial), and the conformation about the amide bond. nih.govresearchgate.net
Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions. The presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, such as the carbonyl oxygen of a neighboring molecule. researchgate.net The amide group can also participate in hydrogen bonding if co-crystallized with suitable donor or acceptor molecules. Analysis of a resolved enantiomer would allow for the determination of its absolute configuration. nih.gov
Theoretical Calculations of Conformational Landscapes and Energy Minima
In conjunction with experimental data, theoretical calculations using methods such as Density Functional Theory (DFT) are invaluable for exploring the complete conformational landscape of a molecule. nih.gov For this compound, computational modeling can be used to:
Calculate the geometries and relative energies of different stable conformers (energy minima), such as the various chair and twist-boat forms of the piperidine ring combined with the E/Z rotamers of the amide bond. nih.gov
Determine the energy barriers for conformational interconversions, such as the barrier to amide bond rotation and the barrier for piperidine ring inversion. These calculated values can be compared with experimental data from dynamic NMR.
Predict vibrational frequencies (IR and Raman spectra), which can aid in the assignment of experimental spectra. mdpi.comnih.gov
Model the molecular electrostatic potential (MEP) surface to identify electron-rich and electron-poor regions, providing insight into potential sites for intermolecular interactions.
Computational studies on N-acylpiperidines have confirmed that the interplay of steric and electronic effects, such as the A1,3 strain, governs the conformational preferences, often leading to complex potential energy surfaces with multiple low-energy minima. nih.gov
Molecular Interactions and Receptor Binding Studies in Vitro and in Silico Focus
Ligand-Receptor Interaction Mechanisms of 1-(3-Iodobenzoyl)-2-methylpiperidine
The interaction of a ligand like this compound with biological receptors is fundamental to its potential pharmacological activity. The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, often associated with affinity for cannabinoid and sigma receptors. nih.gov
In Vitro Binding Affinity Determination Methodologies (e.g., competitive radioligand binding assays)
To determine the binding affinity of this compound for a specific receptor, competitive radioligand binding assays are a standard and powerful technique. uniba.itnih.gov This method involves measuring the ability of the unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
The assay is typically performed using cell membranes or tissues rich in the receptor of interest. These are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. uniba.it After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is then quantified using a scintillation counter.
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve from which the IC₅₀ (half-maximal inhibitory concentration) value is determined. The IC₅₀ represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. uniba.it
The IC₅₀ value is dependent on the experimental conditions, particularly the concentration and affinity of the radioligand used. uniba.it Therefore, it is often converted to an equilibrium dissociation constant (Kᵢ), which is an intrinsic measure of the affinity of the ligand for the receptor. The Cheng-Prusoff equation is commonly used for this conversion:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor. uniba.it A lower Kᵢ value indicates a higher binding affinity.
Receptor Selectivity Profiling of this compound
Receptor selectivity is a critical aspect of drug development, as binding to off-target receptors can lead to undesirable side effects. A selectivity profile for this compound would be established by testing its binding affinity against a panel of different receptors. This typically includes various receptor subtypes (e.g., dopamine (B1211576) D₁, D₂, D₃ receptors; sigma-1 and sigma-2 receptors) and other unrelated receptors. mdma.ch
The process involves conducting competitive binding assays for each receptor in the panel, as described in the previous section. The resulting Kᵢ values would then be compared. A compound is considered selective for a particular receptor if its affinity for that receptor is significantly higher (typically by a factor of 10-fold or more) than for other receptors tested. mdma.ch This selectivity ratio (Kᵢ off-target / Kᵢ on-target) provides a quantitative measure of the compound's specificity.
Molecular Recognition Principles Governing this compound Binding
The binding of this compound to a receptor active site is governed by a combination of non-covalent intermolecular interactions. These interactions determine the stability and specificity of the ligand-receptor complex. Key interactions would likely include:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, while the piperidine (B6355638) nitrogen, if protonated, could act as a hydrogen bond donor.
Hydrophobic Interactions: The phenyl ring and the methylpiperidine ring are hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues in the receptor's binding pocket.
Halogen Bonding: The iodine atom on the benzoyl ring is a potential halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding.
π-π Stacking: The aromatic benzoyl ring could stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
π-Cation Interactions: The aromatic ring could also interact favorably with positively charged residues like lysine (B10760008) or arginine. nih.gov
The specific nature and geometry of these interactions would depend on the three-dimensional structure of the target receptor's binding site.
Molecular Docking and Dynamics Simulations for Ligand-Target Complexes
In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing ligand-receptor interactions. nih.govrsc.org
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. nih.gov A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol, with more negative values indicating stronger predicted binding. nih.gov For this compound, docking studies would be performed against homology models or crystal structures of potential target receptors (e.g., cannabinoid or sigma receptors). The results would highlight key amino acid residues involved in the binding and provide a structural hypothesis for the interaction.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the complex. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): Tracks the conformational stability of the protein backbone and the ligand's pose in the binding site. A stable RMSD suggests a stable complex. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, indicating their stability. mdpi.com
These simulations provide deeper insight into the dynamic nature of the binding event and can help refine the understanding gained from static docking poses.
Allosteric Modulation Principles Applied to this compound Derivatives
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand.
While there is no specific information on allosteric modulation by this compound, derivatives could theoretically be designed to act as allosteric modulators. This would involve structural modifications aimed at achieving binding to a known or predicted allosteric pocket on a target receptor. The resulting derivatives would be evaluated in functional assays that measure their ability to modulate the response of the orthosteric agonist, often resulting in a characteristic bell-shaped dose-response curve.
Energetic Contributions to Ligand-Receptor Binding of this compound
The binding free energy is typically decomposed into:
Van der Waals energy: Arises from hydrophobic and dispersion forces.
Electrostatic energy: Includes ionic interactions, hydrogen bonds, and halogen bonds.
Polar solvation energy: The energy cost of desolvating the ligand and the binding site.
Nonpolar solvation energy: Related to the hydrophobic effect.
Analyzing these components for the this compound-receptor complex would reveal the primary driving forces for binding, indicating whether the interaction is dominated by hydrophobic effects, electrostatic interactions, or a balance of both. mdpi.com
Computational Chemistry and in Silico Modeling of 1 3 Iodobenzoyl 2 Methylpiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-(3-Iodobenzoyl)-2-methylpiperidine, DFT calculations can be employed to determine its optimized three-dimensional geometry, representing a true minimum on the potential energy surface. nih.gov Such calculations would typically use a functional like B3LYP or PBE0-D3BJ combined with a suitable basis set, such as def2-TZVP, to accurately model the electronic structure. nih.gov
Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO and LUMO energies are particularly important as they provide insights into the molecule's ability to donate or accept electrons, respectively, which is crucial for understanding its reactivity in chemical reactions. ucsb.eduresearchgate.net For instance, the HOMO might be localized on the electron-rich iodobenzoyl moiety, while the LUMO could be distributed across the carbonyl group, indicating potential sites for nucleophilic and electrophilic attack. nih.gov The MEP map would visually represent the regions of positive and negative electrostatic potential, highlighting areas prone to intermolecular interactions.
A hypothetical table of DFT-calculated properties for this compound is presented below:
| Property | Calculated Value | Method |
| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |
| HOMO Energy | -Y eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -Z eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | (Y-Z) eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | D debyes | B3LYP/6-311+G(d,p) |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for predicting electronic properties. ucsb.edu Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide more accurate descriptions of electron correlation effects. These methods could be used to refine the understanding of properties like polarizability, which is the ability of the electron cloud to be distorted by an external electric field. ucsb.edu The polarizability of this compound would be influenced by the presence of the large, polarizable iodine atom and the aromatic ring. ucsb.edu
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecules are not static entities; they are dynamic systems that constantly undergo conformational changes. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with biological targets. mdpi.comnih.gov
An MD simulation would begin with the optimized structure of the molecule, which is then placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The system is then allowed to evolve over time according to the laws of classical mechanics, typically for nanoseconds or even microseconds. mdpi.com During the simulation, the trajectory of each atom is tracked, providing a detailed movie of the molecule's motion.
Analysis of the MD trajectory can reveal the preferred conformations of the 2-methylpiperidine (B94953) ring (e.g., chair, boat, or twist-boat) and the rotational freedom around the amide bond. This information is critical for understanding how the molecule might fit into a binding pocket of a protein. nih.govrsc.org Furthermore, if this compound is being investigated as a potential ligand for a specific protein target, MD simulations can be used to study the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy. mdpi.comresearchgate.net The root mean square deviation (RMSD) of the ligand's position within the binding site over the course of the simulation can indicate the stability of the binding pose. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org If a series of derivatives of this compound were synthesized and tested for a particular biological activity, QSAR could be employed to understand the structural requirements for that activity and to predict the activity of new, unsynthesized derivatives. nih.govnih.gov
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. drugdesign.org These descriptors are numerical representations of the chemical information encoded within a molecule's structure. ucsb.edu They can be classified into different types:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. drugdesign.org
2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. drugdesign.org
3D descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume. drugdesign.org
For this compound derivatives, relevant descriptors might include lipophilicity (logP), polar surface area, number of rotatable bonds, and specific electronic descriptors derived from quantum chemical calculations. nih.govresearchgate.netresearchgate.net Feature selection techniques, such as genetic algorithms, would then be used to identify the subset of descriptors that are most correlated with the biological activity. nih.gov
An illustrative table of molecular descriptors for a hypothetical series of this compound derivatives is shown below:
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |
| 1 | 357.22 | 4.1 | 29.5 | 0 | 2 |
| Derivative A | 371.25 | 4.5 | 29.5 | 0 | 2 |
| Derivative B | 327.18 | 3.8 | 38.8 | 1 | 3 |
| Derivative C | 401.28 | 4.9 | 29.5 | 0 | 2 |
Note: This table contains hypothetical data for illustrative purposes.
Once the most relevant descriptors are selected, a statistical model is built to correlate these descriptors with the observed biological activity. nih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.netnih.gov
The predictive performance of the QSAR model must be rigorously assessed. researchgate.net This is typically done through internal validation techniques like leave-one-out cross-validation (Q²) and external validation using an independent test set of compounds. researchgate.net A robust and predictive QSAR model will have high values for the squared correlation coefficient (R²) and Q², and a low root mean square error (RMSE). nih.govresearchgate.net Such a model can then be confidently used to predict the activity of novel this compound derivatives, thereby guiding synthetic efforts towards more potent compounds. nih.gov
In Silico Prediction of Molecular Properties for Library Design
Following the identification of potential lead compounds from virtual screening, the next critical step is to design a focused library of derivatives based on the this compound scaffold. In silico prediction of molecular properties plays a pivotal role in this stage, allowing for the evaluation of drug-likeness and pharmacokinetic profiles before committing to chemical synthesis. mdpi.com This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to weed out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. semanticscholar.org
Key molecular properties are typically calculated using various computational models, including quantitative structure-activity relationship (QSAR) models. nih.gov For a library of this compound analogs, the following properties would be of primary interest:
Physicochemical Properties: These include molecular weight (MW), octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess potential oral bioavailability. nih.gov The polar surface area (PSA) is another important descriptor for predicting cell permeability. semanticscholar.org
Pharmacokinetic (ADME) Properties: Computational tools can predict how a compound will behave in the body. nih.gov This includes predicting its absorption through the human intestine (HIA), its ability to cross the blood-brain barrier (BBB), its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for renal excretion. semanticscholar.org
Toxicity Prediction: Early assessment of potential toxicity is crucial. In silico models can predict various toxicity endpoints, such as mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
The table below presents a hypothetical in silico property prediction for a small library of designed analogs based on the this compound scaffold.
| Compound ID | R-Group Modification | MW ( g/mol ) | LogP | HBA | HBD | Predicted BBB Permeability | Predicted hERG Inhibition |
| JCHEM-001 | (Parent) -I | 329.18 | 3.5 | 1 | 0 | High | Low |
| JCHEM-002 | -F at 3-position | 247.30 | 2.8 | 1 | 0 | High | Low |
| JCHEM-003 | -CN at 3-position | 240.31 | 2.1 | 2 | 0 | Moderate | Low |
| JCHEM-004 | -OCH3 at 4-position | 245.32 | 2.6 | 2 | 0 | High | Moderate |
| JCHEM-005 | -NH2 at 4-position | 230.31 | 2.0 | 2 | 1 | Moderate | Low |
This table contains hypothetical data for illustrative purposes.
By analyzing such data, medicinal chemists can prioritize the synthesis of compounds with the most promising balance of predicted activity and drug-like properties, thereby optimizing the library design process and increasing the efficiency of the drug discovery pipeline. scispace.com
Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of the 3-Iodobenzoyl Moiety in 1-(3-Iodobenzoyl)-2-methylpiperidine
The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comresearchgate.net The nature and position of substituents on the benzoyl ring are pivotal in defining the molecule's interaction with its biological target.
The substitution pattern on the aromatic ring of the benzoyl group significantly influences binding affinity and activity. The presence of a halogen, such as the iodine atom at the meta-position (position 3) in this compound, imparts specific electronic and steric properties.
Research on related benzoylpiperidine structures indicates that both the electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of the substituent are crucial. For instance, in the development of ligands for serotoninergic and dopaminergic receptors, a 4-(p-fluorobenzoyl)piperidine fragment was found to be critical for anchoring the ligand to the 5-HT₂A receptor. mdpi.comresearchgate.net This highlights the sensitivity of receptor pockets to the placement and type of halogen.
The iodine atom at the 3-position is a large, lipophilic, and moderately electron-withdrawing substituent. Its replacement with other halogens or functional groups can modulate activity:
Positional Isomers : Moving the iodo group to the ortho- (2-position) or para- (4-position) could drastically alter the binding mode. The 3-position may allow the substituent to interact with a specific hydrophobic pocket or avoid steric clashes that might occur with substitution at other positions.
Electronic Effects : Replacing iodine with a more strongly electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) group, or an electron-donating group like a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, would alter the electron density of the carbonyl group. This can affect its ability to act as a hydrogen bond acceptor, a key interaction for many benzoylpiperidine-based ligands. mdpi.com
The following table summarizes the general impact of various substituents on the benzoyl ring based on established medicinal chemistry principles.
| Substituent (X) | Position | General Electronic Effect | Expected Impact on Activity |
| -I (Iodo) | 3- (meta) | Weakly withdrawing, Lipophilic | Serves as a key interaction point; its size and lipophilicity may be optimal for a specific hydrophobic pocket. |
| -F (Fluoro) | 4- (para) | Strongly withdrawing | Often enhances binding affinity by participating in specific hydrogen bonds or favorable electrostatic interactions. researchgate.net |
| -Cl (Chloro) | 4- (para) | Withdrawing | Can improve potency, often serving as a bioisostere for fluorine. |
| -CH₃ (Methyl) | 4- (para) | Donating, Lipophilic | May enhance binding through van der Waals interactions if a corresponding hydrophobic pocket exists. |
| -OCH₃ (Methoxy) | 4- (para) | Donating | Can serve as a hydrogen bond acceptor; may increase metabolic susceptibility. |
| -CF₃ (Trifluoromethyl) | 3- (meta) | Strongly withdrawing | Can increase metabolic stability and binding affinity through specific interactions. wikipedia.org |
Bioisosterism, the strategy of exchanging functional groups with others that have similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. wikipedia.orgcambridgemedchemconsulting.com
For the this compound scaffold, isosteric replacement can be applied to both the iodine atom and the entire phenyl ring.
Classical Isosteres for Iodine : The iodine atom can be replaced by other groups of similar size and lipophilicity. A tert-butyl group is a well-known classical bioisostere for iodine, mimicking its steric bulk. cambridgemedchemconsulting.comyoutube.com
Non-Classical Isosteres : A trifluoromethyl (-CF₃) or cyano (-CN) group could replace the iodine to modify electronic properties while occupying a similar space. wikipedia.org
The table below outlines potential bioisosteric replacements for the 3-iodophenyl moiety.
| Original Moiety | Bioisosteric Replacement | Rationale / Potential Effect |
| 3-Iodophenyl | 3-(tert-Butyl)phenyl | Mimics steric bulk of iodine. youtube.com |
| 3-Iodophenyl | 3-(Trifluoromethyl)phenyl | Introduces strong electron-withdrawing character, may enhance metabolic stability. wikipedia.org |
| 3-Iodophenyl | Pyridin-3-yl-carbonyl | Introduces a hydrogen bond acceptor (N atom), alters electronic distribution. mdpi.com |
| 3-Iodophenyl | Thiophen-3-yl-carbonyl | A well-established bioisostere for a phenyl ring, alters electronics and geometry. nih.gov |
| 3-Iodophenyl | 3-Cyanophenyl | Replaces halogen with a different electron-withdrawing group, alters polarity. |
Exploration of Substituents on the 2-methylpiperidine (B94953) Ring
The piperidine (B6355638) ring serves as a crucial scaffold, and modifications to its structure, including the position and stereochemistry of substituents, can have profound effects on biological activity. nih.gov
The methyl group at the 2-position (the α-carbon relative to the nitrogen) significantly influences the molecule's conformation and interaction with its target.
Size of the 2-Alkyl Group : Replacing the 2-methyl group with larger alkyl groups (e.g., ethyl, propyl) or smaller (i.e., hydrogen) would test the steric tolerance of the binding site. If the methyl group fits into a well-defined hydrophobic pocket, larger substituents may cause a steric clash and reduce activity, while its removal could lead to a loss of beneficial van der Waals interactions.
Substitution at Other Positions : Introducing additional substituents on the piperidine ring at positions 3, 4, or 5 can further probe the topology of the binding site. For example, studies on fentanyl analogs, which often feature a piperidine core, have shown that methyl groups at the 3-position can dramatically increase potency, depending on their stereochemistry. wikipedia.org Substitution at the 4-position is also common and can be used to append larger functional groups to explore additional binding vectors. mdpi.com
The table below illustrates the potential impact of modifying alkyl substitution on the piperidine ring.
| Modification | Rationale | Potential Outcome |
| No substituent at C2 | Baseline comparison | Loss of potency if the 2-methyl group is involved in a key hydrophobic interaction. |
| C2-Ethyl group | Explore steric limits | Decreased activity if the binding pocket is sterically constrained. |
| C3-Methyl group | Introduce new chiral center | Potential for significant increase or decrease in potency depending on stereochemistry. wikipedia.org |
| C4-Alkyl group | Probe a different vector | May influence selectivity or introduce interactions with a different part of the binding site. |
The presence of the methyl group at the 2-position introduces a stereocenter, meaning this compound exists as two enantiomers: (R)- and (S)-. It is common for biological targets, which are themselves chiral, to exhibit stereoselective binding, where one enantiomer is significantly more active than the other.
Furthermore, if a second substituent is introduced, for instance at the 4-position, diastereomers (cis and trans) are created. Each of these diastereomers also exists as a pair of enantiomers. The spatial relationship between the substituents (e.g., cis-3-methyl vs. trans-3-methyl in fentanyl analogs) can lead to vastly different pharmacological profiles, as it dictates the three-dimensional shape of the molecule and its ability to adopt the optimal conformation for binding. wikipedia.org
The relative orientation of the 2-methyl group can influence the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the 3-iodobenzoyl group, which is critical for proper alignment within the binding site.
| Stereoisomer | Description | Expected Impact |
| (R)-2-methyl | One enantiomer | Likely to have a different binding affinity and potency compared to the (S)-isomer. |
| (S)-2-methyl | The other enantiomer | One enantiomer is often responsible for the majority of the desired activity (the eutomer). |
| cis-diastereomer (with C4 sub) | Substituents on the same face | Presents a different 3D shape to the receptor compared to the trans isomer. |
| trans-diastereomer (with C4 sub) | Substituents on opposite faces | Often shows significantly different activity and selectivity from the cis isomer. wikipedia.org |
Modifications to the Amide Linker and Their Impact on Binding
The amide bond is a central linker that covalently connects the benzoyl and piperidine moieties. While generally planar and conformationally restricted, it plays a vital role in maintaining the correct orientation of the two parts of the molecule and can participate in hydrogen bonding.
Modifying this linker is a key strategy in SAR studies. The goal is often to improve metabolic stability, alter conformational freedom, or introduce new interactions. nih.gov
Amide Bioisosteres : The amide bond can be replaced with a variety of bioisosteric groups to enhance stability against enzymatic hydrolysis by proteases and amidases. nih.gov Common amide bioisosteres include:
1,2,3-Triazoles : These are stable aromatic rings that mimic the steric and electronic properties of an amide bond. nih.gov
Olefins (C=C) : A trans-double bond can lock the conformation in a manner similar to the planar amide.
Thioamides (C=S) : Replacing the amide oxygen with sulfur alters the hydrogen bonding capability and electronic character.
Retro-inverso amides : Reversing the direction of the amide bond (NH-C=O to C=O-NH) can alter susceptibility to enzymatic cleavage while maintaining key interactions.
Conformational Constraint : Introducing substituents on the amide nitrogen (N-alkylation) or incorporating the linker into a new ring system can restrict conformational freedom. This can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity, but can also reduce activity if the constrained conformation is not the one required for binding.
The following table summarizes potential modifications to the amide linker.
| Modification | Example | Rationale / Potential Effect |
| Thioamide | Replace C=O with C=S | Alters hydrogen bonding properties; may increase metabolic stability. nih.gov |
| 1,2,3-Triazole | Replace amide with triazole ring | Increases metabolic stability; acts as a rigid linker. nih.gov |
| Retro-inverso Amide | Reverse -CO-NH- to -NH-CO- | Can protect against enzymatic cleavage while preserving hydrogen bonding patterns. nih.gov |
| N-Methylation | Add a methyl group to the amide N | Removes hydrogen bond donor capability; introduces steric bulk, potentially altering conformation. |
| Olefin | Replace -CO-NH- with -CH=CH- | Removes H-bonding ability but maintains rigidity and spacing. nih.gov |
Design and Synthesis of Focused Chemical Libraries of this compound Analogues
Information not available in published scientific literature.
Development of Molecular Probes and Activity-Based Profiling Agents
Information not available in published scientific literature.
Applications in Chemical Biology and Research Tools
Development of Radiolabeled 1-(3-Iodobenzoyl)-2-methylpiperidine for Research Probes
The introduction of a radioactive isotope of iodine into the this compound structure allows for its detection and quantification at very low concentrations, making it a powerful research probe. The choice of iodine isotope ([123I], [125I], or [131I]) depends on the specific application, with each offering different half-lives and emission characteristics. [123I] is suitable for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) due to its shorter half-life and gamma emission. [125I] is often preferred for in vitro applications like autoradiography because of its longer half-life and lower energy emissions, which provide better spatial resolution. [131I] has both therapeutic and imaging applications due to its beta and gamma emissions.
Synthetic Routes for Radioiodination ([123I], [125I], [131I])
The most common and efficient method for introducing radioactive iodine into an aromatic ring, such as the benzoyl group of this compound, is through an iododestannylation reaction. This method involves the synthesis of a non-radioactive organotin precursor, typically a trialkyltin (e.g., tributyltin) derivative.
Precursor Synthesis: The synthesis of the precursor would involve reacting a bromo- or triflate-substituted benzoylpiperidine derivative with a distannane reagent in the presence of a palladium catalyst. For this compound, the precursor would be 1-(3-(tributylstannyl)benzoyl)-2-methylpiperidine.
Radioiodination: The radioiodination step is then carried out by reacting the stannylated precursor with a solution of radioactive sodium iodide (Na[123I], Na[125I], or Na[131I]) in the presence of a mild oxidizing agent. nih.gov Common oxidizing agents include chloramine-T, Iodogen, or hydrogen peroxide. nih.gov The reaction is typically rapid and proceeds with high radiochemical yield and purity. Purification of the final radiolabeled product is usually achieved using high-performance liquid chromatography (HPLC).
| Reaction Step | Description | Key Reagents | Typical Conditions |
| Precursor Synthesis | Formation of the organotin precursor from a halogenated starting material. | Hexabutylditin, Palladium catalyst (e.g., Pd(PPh₃)₄) | Anhydrous, inert atmosphere |
| Radioiodination | Displacement of the stannyl (B1234572) group with a radioactive iodine isotope. | Na[I] ( = 123, 125, or 131), Oxidizing agent (e.g., Chloramine-T) | Aqueous/organic solvent mixture, room temperature |
| Purification | Isolation of the pure radiolabeled compound. | HPLC with a suitable column and mobile phase | Gradient or isocratic elution |
Application in Autoradiography and In Vitro Receptor Mapping
Once radiolabeled, particularly with 125I, this compound can be used for in vitro autoradiography to map the distribution and density of its target receptors in tissue sections. This technique provides detailed anatomical information on receptor localization.
In a typical autoradiography experiment, thin tissue sections (e.g., from the brain) are incubated with a solution containing [125I]this compound. After incubation and washing to remove unbound ligand, the sections are apposed to a radiation-sensitive film or a phosphor imaging screen. The resulting image reveals the areas with high concentrations of the radioligand, corresponding to regions with a high density of the target receptor. The specificity of binding is confirmed by co-incubating adjacent sections with an excess of a non-radioactive competitor, which should block the specific binding of the radioligand.
Utilization of this compound as a Pharmacological Research Tool
Beyond its use as an imaging agent, this compound can serve as a valuable pharmacological tool for studying receptor systems at the molecular level. Its ability to bind to specific receptors allows researchers to investigate receptor function, pharmacology, and involvement in disease processes.
Selective Ligands for Receptor Characterization in Molecular Systems
Many piperidine-based compounds are known to exhibit high affinity and selectivity for sigma receptors (σ₁ and σ₂), which are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. nih.govacs.orgrsc.org The structural similarity of this compound to known sigma receptor ligands suggests it may also possess affinity for these receptors.
To characterize its receptor binding profile, radioligand binding assays are performed. These assays involve incubating membranes prepared from cells or tissues expressing the receptor of interest with a known radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be determined. By testing against a panel of different receptors, the selectivity of the compound can be established.
| Parameter | Description | Experimental Method |
| Binding Affinity (Ki) | The concentration of the ligand that occupies 50% of the receptors in the presence of a competing radioligand. | Radioligand Binding Assay |
| Receptor Selectivity | The ratio of binding affinities for different receptors, indicating the ligand's preference for a specific target. | Panel of Radioligand Binding Assays |
| Bmax | The maximum density of receptors in a given tissue or cell preparation. | Saturation Binding Assay |
Probes for Target Engagement Studies at the Molecular Level
Target engagement studies are crucial in drug discovery to confirm that a drug candidate interacts with its intended molecular target in a cellular or in vivo environment. Radiolabeled this compound can be employed as a probe in such studies. For instance, in a cell-based assay, cells can be treated with a potential drug that targets the same receptor as this compound. Subsequently, the cells are incubated with the radiolabeled probe. A decrease in the binding of the radiolabeled probe would indicate that the drug has engaged the target receptor.
Bioconjugation Strategies for this compound Derivatives
Bioconjugation involves the covalent attachment of a small molecule, like this compound, to a larger biomolecule, such as a peptide, antibody, or nanoparticle. This strategy can be used to improve the pharmacokinetic properties of the small molecule, to target it to specific tissues or cells, or to combine its activity with that of the biomolecule.
For a derivative of this compound to be used in bioconjugation, it would first need to be functionalized with a reactive group suitable for a specific conjugation reaction. Common reactive handles include carboxylic acids, amines, thiols, or azides. For example, a carboxylic acid group could be introduced to the piperidine (B6355638) ring or the benzoyl moiety. This functionalized derivative could then be conjugated to a biomolecule using various chemical strategies:
Amide Bond Formation: A derivative with a carboxylic acid can be coupled to an amine group on a biomolecule using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
Click Chemistry: An azide-functionalized derivative could be attached to a biomolecule containing an alkyne group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Thiol-Maleimide Coupling: A derivative containing a maleimide (B117702) group can react specifically with a thiol group (cysteine residue) on a protein.
The choice of bioconjugation strategy depends on the nature of the biomolecule, the desired properties of the conjugate, and the reaction conditions required to maintain the integrity of both the small molecule and the biomolecule.
Synthesis of Fluorescently Tagged Analogues for In Vitro Imaging
The development of fluorescently tagged analogues of bioactive small molecules is a powerful approach for their visualization in in vitro settings. By attaching a fluorophore to this compound, researchers can directly observe its localization and dynamics within cells, providing insights into its molecular targets and pathways.
The synthesis of such fluorescent probes typically involves the modification of the this compound scaffold to introduce a reactive handle for conjugation with a fluorescent dye. A common strategy is to incorporate a functional group, such as an amine or a carboxylic acid, which can then be coupled to a commercially available fluorophore.
For instance, a synthetic route could be designed to introduce a linker with a terminal amine group. This can be achieved by modifying the benzoyl moiety or the piperidine ring. The resulting amine-functionalized analogue can then be reacted with an N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye, such as fluorescein (B123965) or rhodamine, to form a stable amide bond.
Alternatively, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for fluorescent labeling. ed.ac.uk In this approach, an azide (B81097) or alkyne functionality is introduced into the this compound structure. This modified compound can then be "clicked" onto a fluorescent dye that has been functionalized with the complementary reactive group.
The choice of fluorophore is critical and depends on the specific application, including the desired spectral properties (excitation and emission wavelengths) and the nature of the imaging experiment. The table below summarizes some common fluorophores used for creating fluorescently tagged analogues.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Reactive Forms |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | Isothiocyanate |
| Tetramethylrhodamine isothiocyanate (TRITC) | 550 | 573 | Isothiocyanate |
| Alexa Fluor 488 | 495 | 519 | NHS ester, maleimide |
| Cyanine3 (Cy3) | 550 | 570 | NHS ester |
| Cyanine5 (Cy5) | 649 | 670 | NHS ester |
The successful synthesis of a fluorescently tagged analogue of this compound would enable a range of in vitro imaging experiments, including fluorescence microscopy to determine its subcellular localization and fluorescence resonance energy transfer (FRET) assays to study its binding to potential protein targets. ed.ac.uk
Linker Chemistry for Affinity Chromatography and Pull-Down Assays
Affinity chromatography and pull-down assays are powerful techniques used to identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. ed.ac.uk These methods rely on the immobilization of the small molecule (the "bait") onto a solid support, which is then used to "fish out" its interacting proteins (the "prey").
The key to a successful affinity-based proteomics experiment is the design of the linker that connects the bait molecule to the solid support. The linker must be long enough to minimize steric hindrance and allow the bait to be accessible for binding, yet it should not interfere with the interaction itself.
For this compound, a linker could be attached at a position that is not critical for its biological activity. Structure-activity relationship (SAR) studies are often necessary to identify suitable attachment points. Once a suitable position is identified, a linker with a terminal reactive group can be chemically introduced. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths, which are hydrophilic and flexible.
The terminal group of the linker is then used to couple the molecule to an activated solid support, such as agarose (B213101) or magnetic beads. Common coupling chemistries include:
Amine-reactive crosslinkers: If the linker has a terminal amine, it can be coupled to beads functionalized with NHS esters or other amine-reactive groups.
Thiol-reactive crosslinkers: A terminal thiol group on the linker can react with maleimide-activated beads.
Click chemistry: An azide- or alkyne-functionalized linker can be attached to beads bearing the corresponding reactive partner. ed.ac.uk
In some cases, a cleavable linker may be desirable. ed.ac.uk This allows for the elution of the captured proteins under mild conditions, which can be advantageous for preserving protein complexes and for mass spectrometry analysis. Examples of cleavable linkers include those that can be cleaved by specific chemical reagents, enzymes, or light. ed.ac.uk
| Linker Type | Cleavage Condition | Advantages |
| Disulfide Linker | Reducing agents (e.g., DTT, TCEP) | Mild cleavage, compatible with many downstream applications. |
| Ester Linker | Changes in pH | Can be cleaved under acidic or basic conditions. |
| Photocleavable Linker | UV light | Spatially and temporally controlled cleavage. |
| Azo-based Linker | Sodium dithionite | Mild and specific cleavage. ed.ac.uk |
By immobilizing this compound on a solid support, researchers can perform pull-down assays to identify its cellular binding partners, providing crucial information about its mechanism of action.
Future Directions and Emerging Research Opportunities for 1 3 Iodobenzoyl 2 Methylpiperidine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), which offer unprecedented speed and precision. nih.gov These computational tools can overcome the time-consuming and costly challenges of traditional research by streamlining target identification, lead optimization, and de novo design. nih.gov
For 1-(3-Iodobenzoyl)-2-methylpiperidine, AI and ML can be leveraged to build predictive models based on its core scaffold. By training algorithms on datasets of known cannabinoid receptor ligands, researchers can create models that predict the binding affinity, selectivity (e.g., for CB1 vs. CB2 receptors), and pharmacokinetic properties of novel derivatives. wikipedia.org Generative models, such as Generative Adversarial Networks (GANs), could design entirely new molecules based on the this compound framework, tailored for specific desired effects while minimizing predicted off-target activity. nih.gov This data-driven approach accelerates the design-build-test-learn cycle, enabling the rapid optimization of the compound's structure for enhanced efficacy and specificity.
Table 1: Illustrative Application of ML in Optimizing this compound Analogs
| Molecular Descriptor | Predicted Property | Optimization Goal |
|---|---|---|
| Topological Polar Surface Area | Blood-Brain Barrier Permeability | Enhance for CNS targets / Limit for peripheral targets |
| 3D Shape & Electrostatics | CB1/CB2 Receptor Affinity | Maximize affinity for desired target |
| Rotatable Bonds | Metabolic Stability | Decrease to improve half-life |
Exploration of Novel Binding Sites or Allosteric Modulators within Target Systems
While many ligands bind to the primary, or orthosteric, site of a receptor, the discovery of allosteric sites—topographically distinct locations on the receptor—has opened new avenues for therapeutic intervention. ambeed.com Allosteric modulators can fine-tune a receptor's activity in the presence of the endogenous ligand, offering greater specificity and a reduced side-effect profile compared to traditional agonists or antagonists. nih.govnih.gov
Future research should investigate whether this compound or its derivatives can act as allosteric modulators of cannabinoid receptors. nih.gov Such compounds could act as positive allosteric modulators (PAMs), enhancing the effect of endogenous cannabinoids, or negative allosteric modulators (NAMs), dampening receptor activity without directly competing with the natural ligand. This approach could lead to the development of more subtle and physiologically-attuned therapeutics. nih.gov Distinguishing between orthosteric and allosteric mechanisms will require sophisticated binding and functional assays to detect changes in the affinity and efficacy of endogenous ligands when the novel compound is present.
Development of Optogenetic or Chemogenetic Tools Derived from the this compound Scaffold
Chemogenetics is a powerful technique that allows for the remote control of specific cell populations using an engineered receptor and an exogenous, otherwise inert, ligand. The most prominent of these are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are G-protein coupled receptors (GPCRs) mutated to respond to specific synthetic molecules. nih.gov
The this compound scaffold presents an opportunity to develop a novel designer ligand for a custom-engineered cannabinoid receptor or another GPCR. The goal would be to modify the ligand and the receptor so that the ligand has no activity at any native (wild-type) receptors but potently and specifically activates its engineered target. Such a tool would enable researchers to selectively activate or inhibit specific neural circuits or cell types involved in processes modulated by cannabinoid signaling, providing unprecedented precision in studying their function in health and disease. nih.gov
Table 2: Hypothetical Components of a Chemogenetic System Based on the Compound Scaffold
| Component | Description | Purpose |
|---|---|---|
| Engineered Receptor | A mutated CB1 or CB2 receptor, or other GPCR, unresponsive to endogenous ligands. | To be expressed in a specific target cell population. |
| Designer Ligand | An optimized, inert derivative of this compound. | To specifically activate only the engineered receptor. |
| Delivery System | Viral vector (e.g., AAV) for receptor gene delivery. | To target expression to a precise anatomical location or cell type. |
| Functional Readout | Behavioral change, electrophysiological recording, or downstream signaling assay. | To measure the effect of activating the chemogenetic system. |
High-Throughput Screening Methodologies for the Discovery of Novel Chemical Space
High-Throughput Screening (HTS) allows for the rapid testing of tens of thousands of chemical compounds to identify "hits" with a desired biological activity. This method is essential for exploring vast chemical libraries to discover novel scaffolds that may interact with a target of interest.
An HTS campaign centered around the cannabinoid receptors could be designed to identify compounds that either mimic, enhance, or inhibit the activity of this compound. By developing a robust and automated assay—for example, measuring G-protein activation or second messenger levels in cells expressing CB1 or CB2 receptors—researchers can screen large, diverse chemical libraries. This approach is not limited to finding more potent analogs but can uncover entirely new chemical classes that produce similar functional outcomes, thus expanding the known chemical space for cannabinoid receptor modulation.
Multidisciplinary Approaches in Advancing the Understanding of this compound Interactions
A comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. The future of research in this area depends on a collaborative approach that combines computational and experimental methods.
This synergistic strategy would involve:
Computational Chemistry: Using AI and molecular modeling to predict the compound's interactions with its receptor target and to design optimized analogs.
Structural Biology: Employing techniques like cryo-electron microscopy to solve the high-resolution structure of the compound bound to its target receptor, revealing the precise nature of the binding interaction.
Molecular Pharmacology: Characterizing the functional effects of the compound and its derivatives through in vitro binding assays, signaling studies, and functional cell-based assays.
Chemical Biology: Synthesizing novel probes and tool compounds, including potential chemogenetic ligands, to explore the compound's mechanism of action in complex biological systems.
By combining insights from these varied fields, the scientific community can build a holistic picture of the pharmacological profile of this compound, paving the way for its potential development as a sophisticated research tool or therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
